molecular formula C19H17ClN2O5 B2605666 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888464-68-4

3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2605666
CAS No.: 888464-68-4
M. Wt: 388.8
InChI Key: BBNZRXNZLCATEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule designed for research purposes, integrating a benzofuran-2-carboxamide core with a chloroacetamide warhead. This compound is of significant interest in medicinal chemistry, particularly in the field of oncology, due to its potential mechanism as a covalent inhibitor. The chloroacetamide group is a key functional motif known to act as an electrophilic warhead, enabling the compound to form covalent bonds with nucleophilic residues, such as selenocysteine, in specific protein targets . This mechanism is central to the activity of novel glutathione peroxidase 4 (GPX4) inhibitors, which are designed to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells . Preclinical studies on analogous compounds containing the chloroacetamide moiety have demonstrated potent anti-proliferative activity, especially against challenging triple-negative breast cancer cell lines like MDA-MB-231, by disrupting redox homeostasis and accumulating lipid peroxides . Furthermore, the benzofuran-2-carboxamide scaffold is a privileged structure in drug discovery, recognized for its ability to interact with various biological targets. Related derivatives have been explored for their inhibitory activity against enzymes like cholinesterases, which is relevant for neurodegenerative disease research . This compound is provided as a tool for early discovery research to further investigate these pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All sales are final, and the researcher assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-25-11-7-8-15(26-2)13(9-11)21-19(24)18-17(22-16(23)10-20)12-5-3-4-6-14(12)27-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNZRXNZLCATEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride under acidic conditions.

    Introduction of the 2-Chloroacetamido Group: The 2-chloroacetamido group can be introduced by reacting the benzofuran intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,5-Dimethoxyphenyl Group: The final step involves the coupling of the intermediate with 2,5-dimethoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroacetamido group at the C3 position undergoes nucleophilic substitution under alkaline conditions. The chlorine atom acts as a leaving group, allowing replacement with nucleophiles such as thiols, amines, or alcohols.

Reaction Type Conditions Product
Nucleophilic substitutionAlkaline (e.g., NaOH)Substituted acetamido derivatives

Hydrolysis of Amide Groups

The benzofuran-2-carboxamide and 2-chloroacetamido groups are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Benzofuran-2-carboxamide hydrolyzes to form the corresponding carboxylic acid .

  • 2-chloroacetamido groups may hydrolyze to acetamide derivatives or further degrade to carboxylic acids, depending on reaction severity.

Heterocyclic Ring Reactivity

The benzofuran core (fused benzene and furan rings) participates in electrophilic substitution or ring-opening reactions :

  • Electrophilic substitution : Activated positions (e.g., para to electron-donating methoxy groups) react with electrophiles like nitration or acylation agents.

  • Ring-opening : Under strong acidic or oxidative conditions, the furan ring may cleave, though this is less common for benzofurans compared to simple furans.

Transamidation Reactions

The benzofuran-2-carboxamide group undergoes transamidation with primary or secondary amines, replacing the amide nitrogen with diverse substituents. This reaction is typically catalyzed by bases or acids and proceeds via intermediates like N-acyl-Boc-carbamates .

Key Structural and Reactivity Data

Property Value
Molecular formulaC₁₉H₁₆ClN₃O₆
Molecular weight367.79 g/mol
SolubilityModerate in organic solvents

Research Findings

  • Biological activity : Related benzofuran derivatives exhibit potential pharmacological properties, including modulation of reactive oxygen species or interaction with cellular targets.

  • Stability : The compound remains stable under standard conditions but degrades under harsh acidic/basic or oxidative environments .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzofuran could effectively target NF-κB pathways, which are crucial in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzofuran derivatives have shown efficacy against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents. The presence of halogen substituents in similar compounds has been linked to enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, as observed in related benzofuran derivatives. These compounds have been studied for their ability to inhibit inflammatory cytokines and pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Research into benzofuran compounds suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds may lead to improved cognitive function and reduced neuroinflammation .

Chemical Probes

Due to its unique structural features, this compound can serve as a chemical probe in biological research. It can help elucidate the mechanisms of action of various biological pathways and assist in the identification of new drug targets.

Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. This is crucial for optimizing lead compounds in drug discovery processes.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation via NF-κB pathway modulation.
Antimicrobial PropertiesShowed effectiveness against MRSA with MIC values indicating potent antibacterial activity.
Neuroprotective EffectsIndicated potential for cognitive enhancement and neuroprotection in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could bind to proteins or enzymes, potentially inhibiting their activity. The presence of the chloroacetamido group indicates it might form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function.

Comparison with Similar Compounds

However, based on the compound’s benzofuran core and substituent patterns, we hypothesize comparisons with the following classes of molecules:

Hypothetical Comparison Table
Compound Name Core Structure Key Substituents Potential Applications
3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide Benzofuran 2-Chloroacetamido, N-(2,5-dimethoxyphenyl) Kinase inhibition, antimicrobial
2-Acetamidobenzofuran Benzofuran Acetamido at position 2 Anti-inflammatory, analgesic
N-(3,4-Dimethoxyphenyl)benzofuran-2-carboxamide Benzofuran N-(3,4-dimethoxyphenyl)carboxamide Anticancer, enzyme modulation
5-Chlorobenzofuran-3-carboxylic acid Benzofuran Chloro at position 5, carboxylic acid Antibacterial, material synthesis

Key Observations

Methoxy Positioning : The 2,5-dimethoxyphenyl group contrasts with the 3,4-dimethoxy substitution in analogs, which may alter binding affinity to enzymes like cytochrome P450 or kinases .

Chlorine Reactivity : Unlike 5-chlorobenzofuran derivatives, the chloroacetamido group in the target compound introduces a reactive α-chloro carbonyl system, enabling nucleophilic substitution reactions.

Biological Activity

3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C19H17ClN2O5C_{19}H_{17}ClN_{2}O_{5}, with a molecular weight of 372.80 g/mol. The structure includes a benzofuran moiety, which is known for various pharmacological properties.

Research indicates that this compound may act as a modulator of histone lysine demethylases (KDMs), enzymes involved in epigenetic regulation through the demethylation of histone proteins. By inhibiting KDMs, the compound could potentially influence gene expression patterns associated with cancer progression and other diseases .

Anticancer Properties

Several studies have investigated the anticancer effects of benzofuran derivatives, including this compound. For example:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In particular, it was assessed for its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.
  • Mechanism Insights : The anticancer activity is believed to be mediated through the induction of DNA damage and cell cycle arrest, possibly linked to its interaction with KDMs .

Immunomodulatory Effects

The compound's potential as an immunomodulator has also been examined. Initial findings suggest that it may enhance immune responses by modulating cytokine production in lymphocytes exposed to stress conditions such as simulated microgravity .

Case Studies

StudyFindings
Study 1 Investigated the effects of the compound on human leukemia cells, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation .
Study 2 Evaluated immunomodulatory effects in a microgravity model; results indicated enhanced lymphocyte proliferation and cytokine production in the presence of the compound .
Study 3 Assessed the compound's impact on histone demethylation; findings suggested that it effectively inhibits specific KDMs associated with tumor suppression pathways .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of the benzofuran-2-carboxamide core via condensation of benzofuran-2-carboxylic acid derivatives with appropriate amines.
  • Step 2 : Chloroacetamido functionalization using chloroacetyl chloride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base).
  • Step 3 : Coupling with 2,5-dimethoxyaniline via nucleophilic acyl substitution, requiring palladium-catalyzed C-H activation for regioselective aryl coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Basic: How should researchers validate the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 2,5-dimethoxyphenyl protons at δ 3.7–3.9 ppm; benzofuran ring protons at δ 6.8–7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₂O₅: 413.0872).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against kinases like P21-activated kinases (PAKs), given structural analogs’ activity in phosphorylation-dependent pathways .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Target Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for proposed targets (e.g., DNA topoisomerases) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

  • Modify Substituents :
    • Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity.
    • Vary the chloroacetamido moiety to test hydrolytic stability (e.g., trifluoroacetamido analogs).
  • Assay Design : Compare IC₅₀ values across analogs in kinase inhibition assays. Use molecular docking (AutoDock Vina) to predict binding poses in PAK1 active sites .

Advanced: What mechanistic insights explain its interaction with biological targets?

  • Kinase Inhibition : The chloroacetamido group may act as a reactive electrophile, forming covalent bonds with cysteine residues in kinase ATP-binding pockets (e.g., PAK4 Cys436).
  • DNA Intercalation : The planar benzofuran core could intercalate DNA, validated via ethidium bromide displacement assays .
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to identify susceptibility to oxidative degradation .

Advanced: How should researchers address contradictory data in solubility and stability studies?

  • Solubility Conflicts : Use standardized buffers (e.g., PBS pH 7.4, 1% DMSO) and dynamic light scattering (DLS) to differentiate between true solubility and colloidal aggregation.
  • Degradation Pathways : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the chloroacetamido group in aqueous media is a common instability .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish experimental variability from intrinsic compound instability .

Advanced: What computational tools aid in predicting its pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or ADMETlab to estimate logP (predicted ~2.8), blood-brain barrier permeability (low), and CYP450 inhibition risk.
  • Metabolite Identification : Employ GLORYx or similar platforms to predict Phase I/II metabolites (e.g., O-demethylation or glutathione adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.